L-Leucine

mTOR signaling muscle protein synthesis C2C12 myotubes

L-Leucine's 5.9-fold mTORC1 activation potency makes it essential for kinase signaling assays, yet its limited solubility (22.4 g/L) demands derivative forms (e.g., N-lactoyl-leucine) for concentrated CHO feeds. It also serves as the LAT1 transporter benchmark (Km = 8.71 µM). Choose chirally pure L-Leucine to ensure reproducible peptide conformations and distinct ketogenic metabolic tracing. This high-purity material eliminates variability from generic BCAA mixtures.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 61-90-5
Cat. No. B1674790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine
CAS61-90-5
SynonymsL-Isomer Leucine
L-Leucine
Leucine
Leucine, L Isomer
Leucine, L-Isome
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
InChIKeyROHFNLRQFUQHCH-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityLeaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36;  pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C);  9.91 (25 °C);  14.06 (50 °C);  22.76 (75 °C);  42.06 (100 °C);  in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/
Solubility in 99% alcohol: 0.72;  in acetic acid: 10.9. Insoluble in ether.
Solubility in water (g/L): 22.7 (0 °C);  24.26 (25 °C);  28.87 (50 °C);  38.23 (75 °C);  56.38 (100 °C)
In water, 2.15X10+4 mg/L at 25 °C
21.5 mg/mL
Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates
Slightly soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucine (CAS 61-90-5): Essential Branched-Chain Amino Acid Specifications for Bioprocess and Nutritional Research Procurement


L-Leucine (CAS 61-90-5) is an essential, neutral, hydrophobic branched-chain amino acid (BCAA) [1]. As a proteinogenic amino acid with an isobutyl side chain, it serves as a critical building block in polypeptide synthesis and functions as a potent nutrient signal regulating the mechanistic target of rapamycin complex 1 (mTORC1) pathway [2]. Unlike its non-essential or semi-essential counterparts, L-Leucine cannot be synthesized de novo by mammalian cells and must be supplied exogenously in cell culture media or dietary formulations [3].

Why L-Leucine Cannot Be Interchanged with Isoleucine, Valine, or D-Enantiomers in Bioprocess and Research Applications


Although L-leucine shares the branched-chain amino acid (BCAA) classification with L-isoleucine and L-valine, their distinct side-chain architectures (isobutyl vs. sec-butyl vs. isopropyl) confer substantial differences in hydrophobicity, transport kinetics, and molecular signaling potency [1]. Procurement of generic "BCAA" mixtures or substitution with alternative amino acids without considering L-leucine's specific quantitative performance parameters risks underperformance in mTORC1-dependent assays, suboptimal recombinant protein yields in fed-batch bioreactors, and misleading chiral selectivity results [2]. The evidence below quantifies exactly where L-leucine diverges from its closest comparators.

Quantitative Differential Evidence: L-Leucine vs. Closest Analogs for Scientific Selection


Superior mTORC1/p70S6K1 Activation Potency Compared to Isoleucine and Valine in Skeletal Muscle Cells

L-Leucine demonstrates the most potent activation of the mTORC1 pathway among all essential amino acids. In a systematic head-to-head analysis of C2C12 myotubes stimulated with 2 mM of each amino acid, L-leucine induced a 5.9 ± 0.3-fold increase in p70S6K1 phosphorylation [1]. In contrast, L-isoleucine and L-valine elicited significantly weaker responses, with phosphorylation increases limited to the 1.6–2.0-fold range [1]. This confirms L-leucine is not merely a component of the BCAA triad but the dominant molecular signal for anabolic initiation.

mTOR signaling muscle protein synthesis C2C12 myotubes

Lower Aqueous Solubility: A Critical Differentiator for Fed-Batch Bioprocess Formulation vs. More Soluble BCAAs

L-Leucine exhibits the lowest water solubility among the three proteinogenic BCAAs due to its longer, more hydrophobic isobutyl side chain [1]. Specifically, L-leucine's solubility is approximately 21.5 g/L in water at 25°C [2]. In contrast, L-valine and L-isoleucine are more soluble, with L-valine being the most soluble of the three [1]. This limited solubility makes L-leucine a primary bottleneck in the development of highly concentrated cell culture media and feed formulations for next-generation bioprocesses [3].

cell culture media solubility fed-batch bioprocessing CHO cells

LAT1-Dependent Cellular Uptake Kinetics Differentiate L-Leucine from Acetylated Derivatives and Non-Essential Transport Substrates

L-Leucine is primarily transported into cells via the L-type amino acid transporter 1 (LAT1), a high-affinity, sodium-independent exchanger [1]. In human retinal pigment epithelial (ARPE-19) cells, an in vitro model for blood-tissue barriers, L-leucine uptake is saturable and characterized by a high-affinity Michaelis constant (Km) of 8.71 µM [2]. A lower-affinity component, mediated in part by LAT2, has a Km of 220 µM [2]. LAT1 mRNA expression in these cells is 42-fold higher than LAT2, confirming LAT1 as the dominant transporter [2]. This contrasts with N-acetyl-L-leucine, which bypasses LAT1 entirely for uptake via MCT1 and OAT transporters, a switch that fundamentally alters its tissue distribution and pharmacokinetic profile [3].

amino acid transport LAT1 pharmacokinetics blood-brain barrier

Distinct Metabolic Fate: Ketogenic Specificity of L-Leucine Catabolism vs. Glucogenic Isoleucine and Valine

While L-leucine, L-isoleucine, and L-valine are all catabolized via the branched-chain aminotransferase (BCAT) isozymes, their downstream metabolic fates diverge significantly. BCAT2, the primary mitochondrial isoform, exhibits substrate preferences for isoleucine >= leucine > valine [1]. However, the crucial differentiator lies post-transamination: L-leucine is exclusively ketogenic, being converted to acetyl-CoA and acetoacetate [2]. In contrast, L-valine is exclusively glucogenic, and L-isoleucine is both ketogenic and glucogenic [2]. This metabolic partitioning dictates that L-leucine cannot substitute for the other BCAAs in pathways requiring gluconeogenic precursors, and vice versa.

BCAA catabolism BCAT2 ketogenesis metabolic fate

Chiral Specificity: D-Leucine Substitution Alters Peptide Secondary Structure and Inhibits Collagenolytic Activity vs. L-Leucine

The stereochemistry of leucine is a critical determinant of peptide structure and biological activity. In a comparative study using the collagen-like tetrapeptide Leu-Gly-Pro-Ala, replacement of L-Leu with D-Leu induced a conformational switch in secondary structure from a β-sheet to turns, as demonstrated by circular dichroism spectroscopy [1]. This chiral substitution also enhanced the thermal stability of the peptide, as confirmed by differential scanning calorimetry [1]. Critically, the change in chirality inhibited the peptide's collagenolytic activity [1], a property that can be exploited for designing selective protease inhibitors.

chiral amino acids peptide engineering protease inhibition D-amino acids

Bioprocess Differentiation: L-Leucine's Limited Solubility Drives Demand for Alternative Derivatives vs. More Soluble Amino Acids

In the context of mammalian cell culture for therapeutic protein production, L-leucine is identified as a critical limiting amino acid due to its low solubility, which restricts the development of highly concentrated media and feed formulations [1]. This limitation has driven the development and adoption of highly soluble derivatives such as N-lactoyl-leucine sodium salt and keto-leucine sodium salt, which have proven to be bioavailable alternatives for CHO cell bioprocesses [2][3]. While other amino acids like tyrosine and cystine also present solubility challenges, leucine and isoleucine are the next critical components identified as bottlenecks after cysteine/cystine and tyrosine [3].

bioprocessing cell culture media monoclonal antibody fed-batch solubility

Validated Research and Industrial Applications Where L-Leucine's Differentiated Properties Are Critical


Mechanistic Studies of mTORC1 Signaling and Protein Synthesis

For in vitro or in vivo investigations of the mTORC1 pathway and its downstream effectors (e.g., p70S6K1, 4EBP1), L-leucine is the required molecular probe. Its unique potency (5.9-fold activation vs. 1.6–2.0-fold for isoleucine/valine [1]) ensures a robust signal-to-noise ratio in phosphorylation assays, enabling clear delineation of amino acid-sensing mechanisms. Procurement of high-purity L-leucine is essential; generic BCAA mixtures dilute this specific signaling effect.

Design of High-Concentration Fed-Batch Media for Recombinant Protein Production

In biopharmaceutical manufacturing using CHO cells, L-leucine is an essential component but a critical solubility bottleneck for highly concentrated feeds [2][3]. Procurement decisions must account for this property. While free L-leucine is suitable for standard media, process intensification strategies requiring concentrated feeds will necessitate the use of validated, highly soluble derivatives such as N-lactoyl-leucine or keto-leucine to achieve target titers without precipitation issues [2][3].

Studies of LAT1-Mediated Transport Across Biological Barriers

Research focusing on the L-type amino acid transporter 1 (LAT1)—a key transporter at the blood-brain barrier and in various cancers—requires L-leucine as a model substrate. Its well-characterized high-affinity transport kinetics (Km = 8.71 µM for LAT1 [4]) provide a benchmark for comparative studies of other substrates, prodrugs, or LAT1 inhibitors. L-leucine is the gold standard for calibrating LAT1 functional assays and validating transporter expression models.

Peptide Engineering and Protease Inhibition Studies

For research involving the design of peptide-based therapeutics, biomaterials, or enzyme inhibitors, the chirality of leucine is a critical variable. L-Leucine is essential for maintaining native, biologically relevant peptide conformations (e.g., β-sheet structures in collagen-like peptides [5]). Conversely, deliberate substitution with D-leucine can be employed to confer protease resistance and alter secondary structure [5]. Procurement of chirally pure L-leucine is mandatory to ensure experimental reproducibility and accurate interpretation of structure-activity relationships.

Metabolic Flux Analysis and Tracer Studies in BCAA Catabolism

In studies employing 13C-labeled substrates to map metabolic flux, the distinct ketogenic fate of L-leucine versus the glucogenic fate of L-valine and mixed fate of L-isoleucine is a fundamental design parameter [6]. L-Leucine cannot serve as a tracer for gluconeogenesis. Therefore, procurement of specifically labeled L-leucine is required for experiments focused on ketogenesis, acetyl-CoA metabolism, or the role of BCAAs in lipid biosynthesis.

Technical Documentation Hub

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